molecular formula C24H21FN2S B2967610 2-((4-fluorobenzyl)thio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole CAS No. 1207026-85-4

2-((4-fluorobenzyl)thio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2967610
CAS No.: 1207026-85-4
M. Wt: 388.5
InChI Key: BSUZGJRETFRVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-fluorobenzyl)thio)-1-(o-tolyl)-5-(p-tolyl)-1H-imidazole is a useful research compound. Its molecular formula is C24H21FN2S and its molecular weight is 388.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and crystal structure analysis of derivatives similar to the compound of interest, such as "2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole" and its variants, have been explored. These studies provide valuable insights into the compound's structural properties, including molecular packing and intermolecular interactions, which are crucial for understanding its reactivity and potential applications in material science or as molecular scaffolds in drug development (Banu et al., 2014).

Antiviral Activity

Research on benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives, which share a similar structural motif with the compound , indicates selective inhibitory effects against ortho- and paramyxoviruses. The presence of benzyl and thio groups was found to be critical for this biological activity, highlighting the compound's potential for antiviral drug development (Golankiewicz et al., 1995).

Antioxidant and Enzyme Inhibition

Benzimidazole derivatives containing structural elements similar to the compound of interest have shown promising α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These findings suggest potential applications in the treatment of metabolic disorders and as antioxidants (Menteşe et al., 2015).

Kinase Inhibition

Compounds with a similar structural framework have been evaluated for their ability to inhibit p38 MAP kinase, a critical enzyme in inflammatory signaling pathways. These studies reveal the compound's potential in developing anti-inflammatory agents (Koch et al., 2008).

Anticancer Properties

Research into imidazole-containing heterocycles demonstrates regioselective N-alkylations and their in vitro anticancer evaluation against various cancer cell lines. This area of study opens up possibilities for the compound to be used in cancer research, particularly in understanding cancer cell proliferation and developing new therapeutic agents (Karaaslan et al., 2020).

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-1-(2-methylphenyl)-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2S/c1-17-7-11-20(12-8-17)23-15-26-24(27(23)22-6-4-3-5-18(22)2)28-16-19-9-13-21(25)14-10-19/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUZGJRETFRVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.